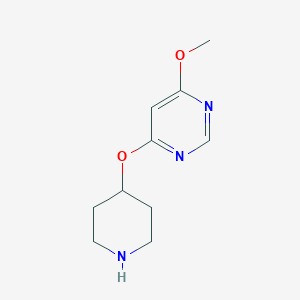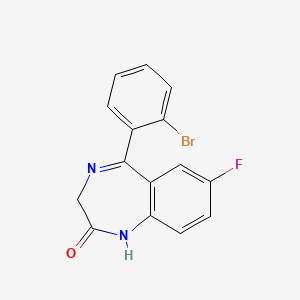
5-(2-Bromophenyl)-7-fluoro-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Bromophenyl)-7-fluoro-1,3-dihydro-2H-1,4-benzodiazepin-2-one: is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. This particular compound is of interest due to its unique structural features, which include a bromophenyl and a fluoro substituent, potentially offering distinct pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromophenyl)-7-fluoro-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves multi-step organic reactions. One common method includes:
Formation of the benzodiazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a halogenation reaction, where a bromine atom is introduced to the phenyl ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can be used to modify the benzodiazepine core or the substituents, such as reducing a nitro group to an amine.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or Lewis acids for electrophilic substitution are commonly employed.
Major Products:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzodiazepine derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of novel benzodiazepine derivatives: The compound serves as a precursor for the synthesis of new benzodiazepine analogs with potential therapeutic applications.
Biology:
Receptor studies: Used in research to study the interaction with GABA receptors and other neurotransmitter systems.
Medicine:
Pharmacological research: Investigated for its potential anxiolytic, sedative, and anticonvulsant properties.
Industry:
Pharmaceutical development: Utilized in the development of new drugs targeting neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of 5-(2-Bromophenyl)-7-fluoro-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter in the central nervous system. By binding to the GABA receptor, the compound enhances the effect of GABA, leading to increased neuronal inhibition and resulting in sedative, anxiolytic, and anticonvulsant effects.
Comparaison Avec Des Composés Similaires
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its strong anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness: The presence of the bromophenyl and fluoro substituents in 5-(2-Bromophenyl)-7-fluoro-1,3-dihydro-2H-1,4-benzodiazepin-2-one may confer unique pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of potency, duration of action, and side effect profile compared to other benzodiazepines.
Propriétés
Numéro CAS |
153873-96-2 |
|---|---|
Formule moléculaire |
C15H10BrFN2O |
Poids moléculaire |
333.15 g/mol |
Nom IUPAC |
5-(2-bromophenyl)-7-fluoro-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10BrFN2O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8H2,(H,19,20) |
Clé InChI |
APTIFBSTEIXFOB-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC2=C(C=C(C=C2)F)C(=N1)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Benzenesulfonyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13853564.png)
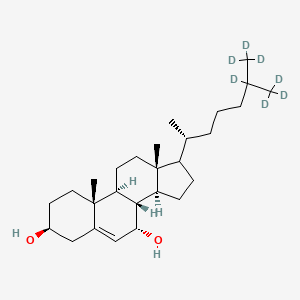

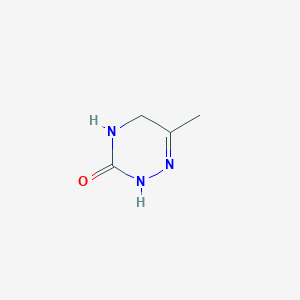
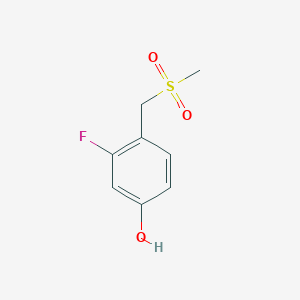
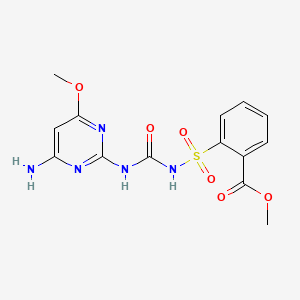
![Prop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B13853600.png)
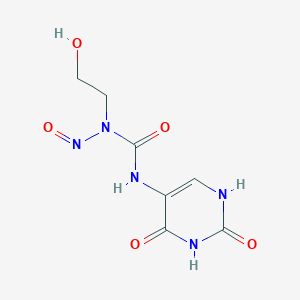
![5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole](/img/structure/B13853630.png)
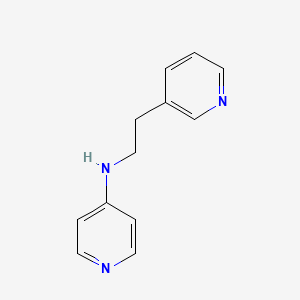
![N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide;hydrochloride](/img/structure/B13853652.png)
![2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B13853665.png)

